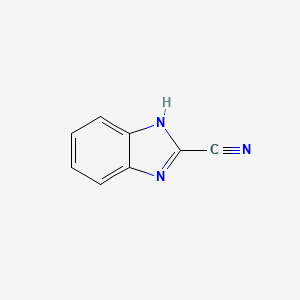

1H-benzimidazole-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-benzimidazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKMJKMSTPFHQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357114 | |

| Record name | 1H-benzimidazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6868-37-7 | |

| Record name | 1H-benzimidazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1H-Benzimidazole-2-carbonitrile from o-Phenylenediamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1H-benzimidazole-2-carbonitrile, a valuable scaffold in medicinal chemistry, starting from o-phenylenediamine. While a direct one-pot synthesis is not prominently documented, this paper details two robust, multi-step methodologies, providing in-depth experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Introduction

Benzimidazole and its derivatives are a cornerstone in the development of new therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a nitrile group at the 2-position of the benzimidazole ring system offers a versatile chemical handle for further molecular elaboration, making this compound a key intermediate in drug discovery and development. This guide explores two principal synthetic routes from the readily available starting material, o-phenylenediamine.

Synthetic Pathways

Two primary synthetic strategies have been identified for the preparation of this compound from o-phenylenediamine:

-

Route 1: A two-step synthesis commencing with the formation of 2-aminobenzimidazole, followed by a Sandmeyer reaction to introduce the nitrile functionality.

-

Route 2: A multi-step synthesis involving the initial formation of 1H-benzimidazole-2-methanol, its subsequent oxidation to 1H-benzimidazole-2-carboxylic acid, conversion to the corresponding amide, and final dehydration to yield the target nitrile.

The following sections provide detailed experimental protocols and data for each of these synthetic routes.

Route 1: Synthesis via 2-Aminobenzimidazole Intermediate

This pathway offers a concise route to the target molecule through the formation and subsequent diazotization and cyanation of 2-aminobenzimidazole.

Step 1: Synthesis of 2-Aminobenzimidazole

The initial step involves the cyclization of o-phenylenediamine with a cyanating agent to form 2-aminobenzimidazole. A common and effective method utilizes cyanogen bromide.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a mixture of o-phenylenediamine (1.0 equivalent) and cyanogen bromide (1.0 equivalent) is suspended in water.

-

Reaction Conditions: The aqueous suspension is stirred vigorously at room temperature.

-

Work-up and Purification: The resulting precipitate of 2-aminobenzimidazole is collected by filtration, washed with cold water, and dried under vacuum.

| Reactant/Reagent | Molar Ratio | Solvent | Temperature | Reaction Time | Yield (%) |

| o-Phenylenediamine | 1.0 | Water | Room Temp. | 2-4 hours | >90 |

| Cyanogen Bromide | 1.0 |

Table 1: Quantitative data for the synthesis of 2-aminobenzimidazole.

Caption: Synthesis of 2-Aminobenzimidazole from o-Phenylenediamine.

Step 2: Sandmeyer Reaction for Cyanation

The Sandmeyer reaction is a classic transformation to convert an amino group on an aromatic ring into a nitrile via a diazonium salt intermediate.

Experimental Protocol:

-

Diazotization: 2-Aminobenzimidazole (1.0 equivalent) is dissolved in an aqueous solution of a strong acid (e.g., HCl or H2SO4) and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (1.0-1.2 equivalents) is added dropwise while maintaining the low temperature to form the diazonium salt.

-

Cyanation: In a separate flask, a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide is prepared and cooled. The freshly prepared diazonium salt solution is then added slowly to the copper(I) cyanide solution with vigorous stirring.

-

Reaction Completion and Work-up: The reaction mixture is allowed to warm to room temperature and then gently heated until the evolution of nitrogen gas ceases. The mixture is then cooled, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

| Reactant/Reagent | Molar Ratio | Solvent | Temperature | Reaction Time | Yield (%) |

| 2-Aminobenzimidazole | 1.0 | Water, Acid | 0-5 °C (diazo.) | 2-6 hours | 60-70 |

| Sodium Nitrite | 1.0-1.2 | RT to 60 °C (cyan.) | |||

| Copper(I) Cyanide | 1.0-1.5 |

Table 2: Representative quantitative data for the Sandmeyer cyanation of 2-aminobenzimidazole.

Caption: Conversion of 2-Aminobenzimidazole to the target nitrile.

Route 2: Synthesis via 1H-Benzimidazole-2-carboxamide

This alternative route involves the construction of the benzimidazole ring with a hydroxymethyl group at the 2-position, followed by a series of functional group transformations.

Step 1: Synthesis of 1H-Benzimidazole-2-methanol

Experimental Protocol:

-

Reaction Setup: o-Phenylenediamine (1.0 equivalent) and glycolic acid (1.0 equivalent) are mixed in an aqueous solution of hydrochloric acid (e.g., 6 M HCl).

-

Reaction Conditions: The solution is stirred and heated at 90 °C for several hours.

-

Work-up: The reaction mixture is cooled, and a sodium hydroxide solution is added until the product precipitates. The solid is collected by filtration, washed with water, and dried.

| Reactant/Reagent | Molar Ratio | Solvent | Temperature | Reaction Time | Yield (%) |

| o-Phenylenediamine | 1.0 | 6 M HCl(aq) | 90 °C | 7 hours | ~90 |

| Glycolic Acid | 1.0 |

Table 3: Quantitative data for the synthesis of 1H-benzimidazole-2-methanol.[1]

Step 2: Oxidation to 1H-Benzimidazole-2-carboxylic Acid

Experimental Protocol:

-

Reaction Setup: 1H-Benzimidazole-2-methanol (1.0 equivalent) and sodium carbonate are dissolved in water. An aqueous solution of potassium permanganate (1.2 equivalents) is added.

-

Reaction Conditions: The mixture is refluxed for 2 hours.

-

Work-up: The solution is cooled and acidified (e.g., with HCl) to a pH of approximately 4 to precipitate the carboxylic acid. The product is collected by filtration and dried.

| Reactant/Reagent | Molar Ratio | Solvent | Temperature | Reaction Time | Yield (%) |

| 1H-Benzimidazole-2-methanol | 1.0 | Water | Reflux | 2 hours | ~85 |

| Potassium Permanganate | 1.2 | ||||

| Sodium Carbonate | ~1.3 |

Table 4: Quantitative data for the oxidation to the carboxylic acid.[1]

Step 3: Amidation to 1H-Benzimidazole-2-carboxamide

Experimental Protocol:

-

Acid Chloride Formation: 1H-Benzimidazole-2-carboxylic acid (1.0 equivalent) is treated with thionyl chloride (SOCl₂) and heated at 70 °C for 5 hours to form the acid chloride. Excess thionyl chloride is removed under reduced pressure.

-

Amination: The crude acid chloride is cooled and aqueous ammonia is added. The mixture is then heated at 70 °C for 5 hours.

-

Work-up: The reaction mixture is cooled, and the precipitated amide is collected by filtration and dried.

| Reactant/Reagent | Molar Ratio | Solvent | Temperature | Reaction Time | Yield (%) |

| 1H-Benzimidazole-2-carboxylic acid | 1.0 | Thionyl Chloride | 70 °C | 5 hours | ~78 |

| Aqueous Ammonia | Excess | 70 °C | 5 hours |

Table 5: Quantitative data for the synthesis of 1H-benzimidazole-2-carboxamide.[1]

Step 4: Dehydration to this compound

Experimental Protocol:

-

Reaction Setup: 1H-Benzimidazole-2-carboxamide (1.0 equivalent) is suspended in a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Reaction Conditions: The mixture is heated under reflux until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is cooled and carefully poured onto crushed ice. The solution is then neutralized with a base (e.g., sodium bicarbonate or ammonia solution) to precipitate the product. The crude nitrile is collected by filtration, washed with water, and dried.

-

Purification: The product can be further purified by recrystallization or column chromatography.

| Reactant/Reagent | Dehydrating Agent | Solvent | Temperature | Reaction Time | Yield (%) |

| 1H-Benzimidazole-2-carboxamide | POCl₃ or SOCl₂ | Neat or inert | Reflux | 2-6 hours | 70-85 |

Table 6: Representative quantitative data for the dehydration of the amide.

Caption: Multi-step synthesis of this compound.

Conclusion

This technical guide has outlined two viable synthetic pathways for the preparation of this compound from o-phenylenediamine. Route 1, proceeding through a 2-aminobenzimidazole intermediate and a subsequent Sandmeyer reaction, offers a more direct approach. Route 2, involving the construction and elaboration of a 2-substituted benzimidazole, provides an alternative with well-established transformations. The choice of synthetic route will depend on the specific requirements of the research, including available reagents, scalability, and desired purity of the final product. The detailed experimental protocols and tabulated data herein serve as a valuable resource for researchers and professionals in the field of synthetic and medicinal chemistry.

References

Unveiling the Solid-State Architecture of Benzimidazoles: A Crystallographic Analysis of 1H-Benzimidazole-2-carboxamide

For the attention of researchers, scientists, and professionals in drug development, this technical guide provides an in-depth analysis of the crystal structure of 1H-benzimidazole-2-carboxamide, a close structural analog of 1H-benzimidazole-2-carbonitrile. Due to the limited availability of public crystallographic data for this compound, this guide utilizes the comprehensive data available for its carboxamide derivative to illustrate the fundamental principles of its solid-state chemistry, which is crucial for understanding its physicochemical properties and potential applications in medicinal chemistry.

The benzimidazole scaffold is a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities.[1][2] The precise three-dimensional arrangement of atoms within the crystal lattice of these molecules is paramount, as it governs properties such as solubility, stability, and bioavailability, which are critical for drug efficacy. This guide delves into the structural elucidation of 1H-benzimidazole-2-carboxamide, offering a detailed examination of its crystallographic parameters and the experimental protocols used for its determination.

Crystallographic Data Summary

The crystal structure of 1H-benzimidazole-2-carboxamide was determined by single-crystal X-ray diffraction. A summary of the key crystallographic data and refinement parameters is presented in Table 1. This data provides a quantitative description of the unit cell and the arrangement of molecules within the crystal lattice.

| Parameter | Value |

| Empirical Formula | C₈H₇N₃O |

| Formula Weight | 161.16 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| a (Å) | 9.9071(14) |

| b (Å) | 11.1950(19) |

| c (Å) | 13.315(2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1476.8(4) |

| Z | 8 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 1.54178 (Cu Kα) |

| Density (calculated) (Mg/m³) | 1.450 |

| Absorption Coefficient (mm⁻¹) | 0.849 |

| F(000) | 672 |

| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |

| Theta range for data collection (°) | 4.45 to 72.48 |

| Reflections collected | 10487 |

| Independent reflections | 1445 [R(int) = 0.035] |

| Goodness-of-fit on F² | 1.056 |

| Final R indices [I>2sigma(I)] | R1 = 0.0356, wR2 = 0.1034 |

| R indices (all data) | R1 = 0.0368, wR2 = 0.1045 |

Table 1: Crystallographic data and structure refinement for 1H-benzimidazole-2-carboxamide.

Experimental Protocols

The determination of the crystal structure of 1H-benzimidazole-2-carboxamide involved a multi-step process, from the synthesis of the compound to the final refinement of the crystallographic data.

Synthesis and Crystallization

The synthesis of 1H-benzimidazole-2-carboxamide was achieved through a multi-step reaction sequence starting from 1,2-diaminobenzene. The final product was recrystallized from a methanol solution by slow evaporation at ambient temperature to yield single crystals suitable for X-ray diffraction analysis.

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a diffractometer equipped with a graphite-monochromated Cu Kα radiation source (λ = 1.54178 Å). The data was collected at a temperature of 100(2) K. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in difference Fourier maps and refined isotropically.

Structural Insights and Molecular Packing

The crystal structure of 1H-benzimidazole-2-carboxamide reveals a planar benzimidazole ring system. The carboxamide group is nearly coplanar with the benzimidazole ring. The molecular packing is dominated by a network of intermolecular hydrogen bonds. Specifically, the amide N-H and the imidazole N-H groups act as hydrogen bond donors, while the carbonyl oxygen and the imine nitrogen of the imidazole ring act as acceptors. These interactions lead to the formation of a robust three-dimensional supramolecular architecture.

Logical Workflow for Crystal Structure Analysis

The process of determining the crystal structure of a small molecule like 1H-benzimidazole-2-carboxamide follows a well-defined workflow, from initial synthesis to the final analysis and deposition of the structural data.

Conclusion

The crystallographic analysis of 1H-benzimidazole-2-carboxamide provides valuable insights into the solid-state behavior of this class of compounds. The detailed structural data and understanding of the intermolecular interactions are crucial for rational drug design and the development of new benzimidazole-based therapeutics. While the crystal structure of this compound remains to be publicly reported, the analysis of its carboxamide analog serves as a robust model for predicting its structural properties and guiding future research in this area. Further studies to obtain the crystal structure of the title compound are encouraged to provide a direct and comprehensive understanding of its solid-state chemistry.

References

Spectroscopic Characterization of 1H-benzimidazole-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic methods used to characterize the heterocyclic compound 1H-benzimidazole-2-carbonitrile. Due to the limited availability of specific experimental spectral data for this compound in publicly accessible databases, this guide will utilize representative data for closely related benzimidazole derivatives to illustrate the principles of data interpretation and presentation. The methodologies and analytical logic presented herein are fully applicable to the target compound.

Introduction

This compound is a member of the benzimidazole family, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate structural elucidation and characterization are paramount for understanding its chemical properties and potential therapeutic applications. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive analysis of this compound.

Spectroscopic Data Summary

The following tables present a summary of expected spectroscopic data for this compound.

Table 1: ¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~13.5 | br s | - | 1H | N-H |

| 7.80 - 7.75 | m | - | 2H | Ar-H |

| 7.45 - 7.40 | m | - | 2H | Ar-H |

Disclaimer: The data presented in this table is representative of a typical 2-substituted benzimidazole and is intended for illustrative purposes. Actual experimental values for this compound may vary.

Table 2: ¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~145.0 | C-Ar (quaternary) |

| ~135.0 | C-Ar (quaternary) |

| ~128.0 | C-Ar |

| ~125.0 | C-Ar |

| ~118.0 | C-Ar |

| ~115.0 | C≡N |

| ~110.0 | C2 |

Disclaimer: The data presented in this table is representative of a typical 2-substituted benzimidazole and is intended for illustrative purposes. Actual experimental values for this compound may vary.

Table 3: IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | N-H stretch |

| ~3100-3000 | Medium | Ar C-H stretch |

| ~2230 | Sharp, Medium | C≡N stretch |

| ~1620 | Medium | C=N stretch |

| ~1580, 1450 | Medium-Strong | Ar C=C stretch |

| ~750 | Strong | Ar C-H bend (ortho-disubstituted) |

Disclaimer: The data presented in this table is representative of a typical 2-substituted benzimidazole and is intended for illustrative purposes. Actual experimental values for this compound may vary.

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 143 | 100 | [M]⁺ (Molecular Ion) |

| 116 | ~60 | [M - HCN]⁺ |

| 90 | ~40 | [M - HCN - C₂H₂]⁺ |

Disclaimer: The data presented in this table is representative of a typical 2-substituted benzimidazole and is intended for illustrative purposes. Actual experimental values for this compound may vary.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often a suitable solvent for benzimidazole derivatives, allowing for the observation of the N-H proton.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters:

-

Pulse angle: 30-45°

-

Spectral width: -2 to 16 ppm

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 16-64

-

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

Typical parameters:

-

Pulse angle: 30-45°

-

Spectral width: 0 to 200 ppm

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Reference the spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

Typical parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to study the fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL.

-

-

Instrumentation:

-

A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) or electron ionization (EI) source.

-

-

Data Acquisition (ESI):

-

Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.

-

Acquire the mass spectrum in positive ion mode.

-

Typical ESI parameters:

-

Capillary voltage: 3-4 kV

-

Nebulizing gas pressure: 20-30 psi

-

Drying gas flow rate: 5-10 L/min

-

Drying gas temperature: 250-350 °C

-

Mass range: m/z 50-500

-

-

-

Data Processing:

-

The software will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

-

Determine the accurate mass of the molecular ion to calculate the elemental composition.

-

Visualization of the Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Characterization.

This comprehensive approach, integrating data from NMR, IR, and Mass Spectrometry, allows for the unambiguous structural confirmation of this compound, a critical step in its further development for scientific and pharmaceutical applications.

A Technical Guide to the Biological Activity Screening of 1H-Benzimidazole-2-carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] This bicyclic aromatic heterocycle, formed by the fusion of benzene and imidazole rings, serves as a versatile template for designing therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] Its structural similarity to naturally occurring purine nucleosides allows for favorable interactions with various biological macromolecules.[3]

Within this diverse chemical family, derivatives featuring a nitrile (-C≡N) group, such as 1H-benzimidazole-2-carbonitrile and its analogs, have garnered significant interest. The nitrile moiety can act as a hydrogen bond acceptor or a reactive electrophile, contributing to target binding and enhancing biological potency. This guide provides a technical overview of the screening methodologies used to evaluate the biological activities of these compounds, with a primary focus on their anticancer and antimicrobial potential. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to aid researchers in the discovery and development of novel benzimidazole-based therapeutics.

Anticancer Activity Screening

Derivatives of benzimidazole, particularly those containing acrylonitrile moieties, have shown potent antiproliferative activity against a range of human cancer cell lines.[5][6] A primary mechanism for this activity is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[6][7]

Quantitative Data: In Vitro Antiproliferative Activity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for a selection of benzimidazole acrylonitrile derivatives, which are structurally related to the this compound core. These compounds demonstrate significant cytotoxic effects across various cancer cell types.

| Compound ID/Description | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Compound 30 (N-isobutyl, N,N-dimethylamino) | NCI-H460 | Lung Carcinoma | 0.2 ± 0.1 | [6] |

| HCT-116 | Colorectal Carcinoma | 0.3 ± 0.1 | [6] | |

| K-562 | Chronic Myeloid Leukemia | 0.4 ± 0.1 | [6] | |

| Compound 41 (N-isobutyl, 5-cyano, N,N-dimethylamino) | NCI-H460 | Lung Carcinoma | 0.5 ± 0.1 | [6] |

| HCT-116 | Colorectal Carcinoma | 0.6 ± 0.1 | [6] | |

| K-562 | Chronic Myeloid Leukemia | 0.4 ± 0.1 | [6] | |

| Compound 27 (Monohydroxy-substituted) | Capan-1 | Pancreatic Adenocarcinoma | 1.2 - 5.3 (Range) | [8] |

| Compound 64 | DND-41 | Acute Lymphoblastic Leukemia | < 0.02 | [5] |

| HL-60 | Acute Myeloid Leukemia | < 0.02 | [5] | |

| K-562 | Chronic Myeloid Leukemia | < 0.02 | [5] | |

| Compound 9 (pyrimidine-5-carbonitrile derivative) | T-47D | Breast Cancer | Not specified, potent activity | [9] |

| HOP-92 | Lung Cancer | Not specified, potent activity | [9] |

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and determining the cytotoxic potential of chemical compounds.[10]

1. Materials and Reagents:

-

Human cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% penicillin-streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

-

Test compounds (benzimidazole derivatives) dissolved in DMSO

-

96-well flat-bottom microplates

-

Microplate reader (absorbance at 570 nm)

2. Procedure:

-

Cell Seeding: Harvest logarithmically growing cells using trypsin. Resuspend the cells in a complete medium and perform a cell count (e.g., using a hemocytometer). Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzimidazole test compounds in a complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for untreated controls (medium only) and vehicle controls (medium with DMSO).

-

Incubation: Incubate the plate for another 48-72 hours under the same conditions.

-

MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this period, mitochondrial reductases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.[7]

Visualization: Mechanism of Action via Tubulin Polymerization Inhibition

Many anticancer benzimidazole derivatives function by binding to the colchicine site on β-tubulin.[6][11] This interaction inhibits the polymerization of tubulin into microtubules, which are essential for forming the mitotic spindle during cell division. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[12][13]

Antimicrobial Activity Screening

The benzimidazole scaffold is a component of numerous compounds with significant antibacterial and antifungal properties.[3][14] Screening for antimicrobial activity is crucial to identify derivatives that can combat pathogenic microorganisms, including drug-resistant strains.

Quantitative Data: Antimicrobial Activity

While data specifically for this compound derivatives is limited, the broader benzimidazole class exhibits a wide range of antimicrobial activities. The following table provides representative Minimum Inhibitory Concentration (MIC) values for various benzimidazole derivatives against selected pathogens. The MIC is the lowest concentration of a compound that visibly inhibits microbial growth.

| Compound Type | Microorganism | Strain | MIC (µg/mL) | Reference |

| General Benzimidazole Derivatives | Enterococcus faecalis | ATCC 29212 | 12.5 - 400 | [15] |

| Staphylococcus aureus | ATCC 29213 | 12.5 - 400 | [15] | |

| Candida tropicalis | Clinical Isolate | 6.25 - 400 | [15] | |

| Candida albicans | Clinical Isolate | 50 - 400 | [15] | |

| 5-Halo-substituted Derivatives | Staphylococcus aureus (MRSA) | Clinical Isolate | Comparable to Ciprofloxacin | [4] |

| Various Derivatives | Klebsiella pneumoniae | Clinical Isolate | 20 | [16] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria or fungi.[4]

1. Materials and Reagents:

-

Bacterial or fungal strains of interest

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well U-bottom microplates

-

Test compounds (benzimidazole derivatives) dissolved in DMSO

-

Standard antimicrobial agent (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity (approximates 1.5 x 10⁸ CFU/mL)

-

Spectrophotometer or McFarland standards

2. Procedure:

-

Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the appropriate broth. Typically, 100 µL of broth is added to each well, and then the compound is serially diluted across the plate, resulting in concentrations ranging, for example, from 256 µg/mL to 0.5 µg/mL.

-

Inoculum Preparation: Prepare a suspension of the microorganism from an overnight culture in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

-

Inoculation: Dilute the standardized inoculum in broth so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL. Add the diluted inoculum to each well containing the test compound, the positive control, and the growth control (broth with inoculum but no compound).

-

Controls:

-

Growth Control: Well containing only broth and the inoculum.

-

Sterility Control: Well containing only uninoculated broth.

-

Positive Control: Wells containing serial dilutions of a standard antibiotic.

-

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria or 24-48 hours for fungi.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control.

Visualization: General Workflow for Antimicrobial Screening

The process of screening compounds for antimicrobial activity follows a logical progression from initial synthesis to the final determination of potency.

Conclusion

The 1H-benzimidazole framework, particularly when functionalized with a nitrile or related group, represents a highly promising scaffold for the development of novel therapeutic agents. The available data on structurally similar benzimidazole acrylonitriles reveal potent, low-micromolar anticancer activity, often mediated through the disruption of microtubule formation.[6] Furthermore, the broader benzimidazole class consistently demonstrates significant antimicrobial potential.[4][15]

The standardized screening protocols detailed in this guide—the MTT assay for cytotoxicity and the broth microdilution method for antimicrobial efficacy—provide robust and reproducible frameworks for evaluating new chemical entities. The successful identification of lead compounds from these screening efforts, guided by the structure-activity relationships observed in quantitative datasets, will pave the way for further preclinical and clinical development. Future research should focus on the targeted synthesis and screening of a wider array of this compound derivatives to fully elucidate their therapeutic potential and mechanisms of action.

References

- 1. cbijournal.com [cbijournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Biological activity and computational analysis of novel acrylonitrile derived benzazoles as potent antiproliferative agents for pancreatic adenocarcinoma with antioxidative properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. neuroquantology.com [neuroquantology.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nveo.org [nveo.org]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis of some benzimidazole derivatives and their antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Mechanism of Action of 1H-benzimidazole-2-carbonitrile and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This technical guide focuses on the mechanism of action of 1H-benzimidazole-2-carbonitrile and its derivatives, with a particular emphasis on their potential as anticancer agents. This document synthesizes findings from multiple studies to provide a comprehensive overview of their molecular targets, effects on cellular signaling pathways, and methodologies for their evaluation. Quantitative data from various studies are presented in tabular format for comparative analysis. Detailed experimental protocols for key biological assays are also provided to facilitate further research in this area.

Introduction

Benzimidazole, a heterocyclic aromatic compound, consists of a fusion of benzene and imidazole rings. Derivatives of this core structure have demonstrated a wide array of biological activities, including anticancer, antimicrobial, antiviral, and antiparasitic effects. The 2-substituted benzimidazoles, in particular, have garnered significant attention for their potent cytotoxic effects against various cancer cell lines. The introduction of a carbonitrile group at the 2-position of the benzimidazole ring system is a key structural feature that has been explored for its influence on biological activity. This guide will delve into the mechanistic studies of this compound and its analogs to elucidate their mode of action at the molecular level.

Anticancer Mechanism of Action

The anticancer activity of this compound derivatives is multifaceted, involving the disruption of key cellular processes essential for cancer cell proliferation and survival. The primary mechanisms identified include the inhibition of tubulin polymerization, induction of cell cycle arrest, and triggering of apoptosis.

Inhibition of Tubulin Polymerization

A significant body of evidence points to the interference with microtubule dynamics as a primary mechanism of action for many anticancer benzimidazole derivatives. Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, intracellular transport, and maintenance of cell shape. Compounds that disrupt microtubule polymerization can lead to mitotic arrest and subsequently induce apoptosis in rapidly dividing cancer cells. Several benzimidazole derivatives have been shown to inhibit tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin.

Induction of Cell Cycle Arrest

By disrupting microtubule function, this compound derivatives can effectively halt the cell cycle at the G2/M phase.[1][2] This arrest prevents cancer cells from entering mitosis, thereby inhibiting their proliferation. The G2/M checkpoint is a critical regulatory point in the cell cycle, and its activation is a common response to DNA damage or mitotic spindle disruption.

Induction of Apoptosis

Following cell cycle arrest, benzimidazole derivatives can trigger programmed cell death, or apoptosis, in cancer cells.[1][3] Apoptosis can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Studies have shown that these compounds can modulate the expression of key apoptotic proteins, such as the Bcl-2 family of proteins, leading to the activation of caspases, the executioners of apoptosis.[3]

Inhibition of Key Signaling Pathways

Recent studies have also implicated the inhibition of critical signaling pathways in the anticancer effects of benzimidazole derivatives. Notably, the PI3K-AKT-mTOR pathway, which is often hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival, has been identified as a target.[4] Inhibition of this pathway by benzimidazole derivatives can lead to a cascade of events that ultimately result in decreased cell viability.

Quantitative Data on Biological Activity

The following tables summarize the cytotoxic and enzyme inhibitory activities of various 1H-benzimidazole derivatives from the literature.

Table 1: Cytotoxicity of 1H-Benzimidazole Derivatives against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Bromo-derivative of benzimidazole | MCF-7 (Breast) | 17.8 ± 0.24 (µg/mL) | [1] |

| Bromo-derivative of benzimidazole | DU-145 (Prostate) | 10.2 ± 1.4 (µg/mL) | [1] |

| Bromo-derivative of benzimidazole | H69AR (Lung) | 49.9 ± 0.22 (µg/mL) | [1] |

| Benzimidazole-1,3,4-oxadiazole hybrid (5a) | MCF-7 (Breast) | 5.165 ± 0.211 | [5] |

| Benzimidazole-1,3,4-oxadiazole hybrid (5a) | HepG2 (Liver) | 5.995 ± 0.264 | [5] |

| Benzimidazole carboxamide (7n) | SK-Mel-28 (Melanoma) | 2.55 - 17.89 | [6] |

| Benzimidazole carboxamide (7u) | SK-Mel-28 (Melanoma) | 2.55 - 17.89 | [6] |

Table 2: Enzyme Inhibition by 1H-Benzimidazole Derivatives

| Compound | Enzyme | IC50 (µM) | Reference |

| Benzimidazole carboxamide (7n) | Tubulin Polymerization | 5.05 ± 0.13 | [6] |

| Benzimidazole-based thiadiazole analog | Carbonic Anhydrase IX | 5.23 ± 1.05 | [7] |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the test compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the test compounds on cell cycle progression.

-

Cell Treatment: Seed cells in a 6-well plate and treat them with the test compound at its IC50 concentration for 24 hours. Include an untreated control.

-

Cell Harvesting: Collect both floating and attached cells. Wash attached cells with PBS and detach them using Trypsin-EDTA. Combine all cells and centrifuge at 1,500 rpm for 5 minutes.

-

Cell Fixation: Discard the supernatant, wash the cell pellet with ice-cold PBS, and resuspend in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS and resuspend in 500 µL of propidium iodide (PI) staining solution containing RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin.

-

Reagent Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer (e.g., PEM buffer) on ice. Prepare a GTP stock solution. Prepare serial dilutions of the test compound.

-

Reaction Setup: In a 96-well plate, add the tubulin solution, GTP, and the test compound at various concentrations. Include a positive control (e.g., nocodazole) and a negative control (vehicle, e.g., DMSO).

-

Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the increase in absorbance at 340 nm over time, which corresponds to the rate of tubulin polymerization.

-

Data Analysis: Plot the change in absorbance versus time. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound derivatives and a general workflow for their biological evaluation.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant anticancer potential. Their mechanism of action is complex, involving the inhibition of tubulin polymerization, induction of G2/M cell cycle arrest, and initiation of apoptosis, often through the modulation of key signaling pathways like PI3K/AKT/mTOR. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this important chemical scaffold. Future studies should focus on elucidating the precise structure-activity relationships to design more potent and selective anticancer agents based on the this compound core.

References

- 1. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Derivatives containing both coumarin and benzimidazole potently induce caspase-dependent apoptosis of cancer cells through inhibition of PI3K-AKT-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Properties and Hazards of 1H-Benzo[d]imidazole-2-carbonitrile (CAS 6868-37-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties and hazards of the chemical compound 1H-Benzo[d]imidazole-2-carbonitrile, identified by the CAS number 6868-37-7. This document is intended to serve as a foundational resource for professionals in research, drug development, and other scientific fields who may be working with this substance.

Chemical and Physical Properties

1H-Benzo[d]imidazole-2-carbonitrile is a heterocyclic aromatic organic compound. It is recognized for its utility as a building block in the synthesis of various pharmaceutical and organic compounds, primarily due to its versatile reactivity in nucleophilic substitutions, condensations, and cyclization reactions.[1]

Table 1: Physical and Chemical Properties of CAS 6868-37-7

| Property | Value |

| Chemical Name | 1H-Benzo[d]imidazole-2-carbonitrile |

| CAS Number | 6868-37-7 |

| Molecular Formula | C₈H₅N₃[1][2] |

| Molecular Weight | 143.15 g/mol [2][3] |

| Boiling Point | 347 °C at 760 mmHg[4][5] |

| Flash Point | 347 °C[5] |

| Melting Point | Data not available |

| Solubility | Data not available |

Hazards and Safety Information

The available safety data indicates that 1H-Benzo[d]imidazole-2-carbonitrile is a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound.

Table 2: GHS Hazard Classification for CAS 6868-37-7

| Hazard Class | Hazard Statement |

| Acute toxicity, Oral | H302: Harmful if swallowed[1][2] |

| Skin corrosion/irritation | H315: Causes skin irritation[1][2] |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation[1][2] |

| Acute toxicity, Inhalation | H332: Harmful if inhaled[1][2] |

| Specific target organ toxicity, Single exposure | H335: May cause respiratory irritation[1][2] |

Precautionary Statements:

The following precautionary statements are recommended when handling this substance[1][2]:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

Experimental Protocols

Acute Oral Toxicity (OECD 420, 423, 425)

The "Harmful if swallowed" (H302) classification is generally determined through acute oral toxicity studies. The OECD provides several guidelines for this purpose, including the Fixed Dose Procedure (TG 420), the Acute Toxic Class Method (TG 423), and the Up-and-Down Procedure (TG 425).[4][6][7] These protocols involve the administration of the substance to animals, typically rats, at different dose levels to determine the dose that causes mortality or evident toxicity.[4][6]

Skin Irritation (OECD 439)

The "Causes skin irritation" (H315) classification is determined by assessing the potential of a substance to cause reversible inflammatory changes to the skin. The OECD Guideline for the Testing of Chemicals, TG 439, outlines an in vitro test method using reconstructed human epidermis (RhE) models.[8][9][10] This method involves applying the test substance to the RhE tissue and subsequently measuring cell viability, typically using the MTT assay. A significant reduction in cell viability indicates an irritant potential.[10][11]

Eye Irritation (OECD 405)

The "Causes serious eye irritation" (H319) classification is based on the potential of a substance to produce changes in the eye which are fully reversible within 21 days of application. The OECD TG 405 describes the acute eye irritation/corrosion test, which is typically performed on rabbits.[5][12][13][14] The substance is instilled into the conjunctival sac of one eye, and the effects on the cornea, iris, and conjunctiva are observed and scored at specific intervals.[14]

Acute Inhalation Toxicity (OECD 403, 436)

The "Harmful if inhaled" (H332) classification is determined through acute inhalation toxicity studies. OECD TG 403 and TG 436 provide methods for assessing the toxicity of a substance when administered by inhalation to animals, usually rats, for a short period.[1][15][16][17][18] These tests determine the concentration of the substance in the air that causes mortality or toxic effects.[16][17]

Potential Signaling Pathways and Mechanism of Action

While specific signaling pathways for 1H-Benzo[d]imidazole-2-carbonitrile have not been elucidated in the available literature, the broader class of benzimidazole derivatives is known to interact with various biological targets. The mechanism of action often varies depending on the specific substitutions on the benzimidazole scaffold.[19]

Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[19] Their mechanisms of action can include:

-

Inhibition of Microtubule Polymerization: Some benzimidazole anthelmintics function by binding to β-tubulin, thereby inhibiting the formation of microtubules, which are essential for cell division and other cellular processes.[20]

-

Enzyme Inhibition: Benzimidazole compounds can act as inhibitors of various enzymes, such as protein kinases, topoisomerases, and dihydrofolate reductase.[21][22]

-

DNA Intercalation and Alkylating Agents: Certain derivatives can interact with DNA, leading to cell cycle arrest and apoptosis.[21][22]

The electron-rich nature of the benzimidazole ring system allows it to participate in various non-covalent interactions with biological macromolecules, contributing to its diverse pharmacological profile.[21]

Conclusion

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. siesascs.edu.in [siesascs.edu.in]

- 3. 1H-benzimidazole-2-carbonitrile | C8H5N3 | CID 843858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 6. researchgate.net [researchgate.net]

- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. mbresearch.com [mbresearch.com]

- 10. x-cellr8.com [x-cellr8.com]

- 11. dermatest.com [dermatest.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 14. nucro-technics.com [nucro-technics.com]

- 15. oecd.org [oecd.org]

- 16. eurolab.net [eurolab.net]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 1H-benzimidazole-2-carbonitrile in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delves into the solubility of 1H-benzimidazole-2-carbonitrile, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. A thorough review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific molecule in common organic solvents. This document addresses this information gap by providing a comprehensive, generalized experimental protocol for determining the solubility of this compound.

The provided methodologies are based on well-established techniques, such as the equilibrium shake-flask method followed by gravimetric or spectroscopic analysis, empowering researchers to generate reliable and reproducible solubility data. Furthermore, this guide includes a general workflow for the physicochemical characterization of a new chemical entity, offering a logical framework for research and development. While specific signaling pathway diagrams are not applicable due to the lack of public data on the biological mechanisms of this compound, a workflow diagram illustrating the process of solubility determination is provided.

Introduction to this compound

This compound, also known as 2-cyanobenzimidazole, belongs to the benzimidazole class of heterocyclic aromatic organic compounds. This scaffold is a privileged structure in drug discovery, forming the core of numerous pharmaceuticals with a wide spectrum of biological activities. The presence of the nitrile group at the 2-position of the benzimidazole ring significantly influences its electronic properties and potential as a pharmacophore. Understanding its solubility in various organic solvents is a critical first step in its development for any application, dictating formulation strategies, purification methods, and reaction conditions.

Chemical Structure:

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₈H₅N₃ | [1] |

| Molecular Weight | 143.15 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 6868-37-7 | [1] |

Solubility of this compound: State of Knowledge

To provide a framework for researchers, this guide presents a detailed, adaptable experimental protocol for determining the solubility of this compound.

Experimental Protocol for Solubility Determination

The following protocol outlines the equilibrium shake-flask method, a widely accepted and robust technique for determining the thermodynamic solubility of a solid compound in a solvent.[3][4][5]

Materials

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), acetonitrile, ethyl acetate, toluene, dichloromethane) of analytical grade or higher

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Vials with screw caps

-

Evaporating dish (for gravimetric analysis)

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system (for spectroscopic/chromatographic analysis)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.[6] It is advisable to perform a time-to-equilibrium study by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is crucial to avoid overestimation of solubility.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Transfer a known volume of the filtered saturated solution to the evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood.

-

Dry the dish containing the solid residue in an oven at a suitable temperature until a constant weight is achieved.

-

The weight of the residue corresponds to the amount of this compound dissolved in the known volume of the solvent.

-

Spectroscopic/Chromatographic Method:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Generate a calibration curve by measuring the absorbance (using a UV-Vis spectrophotometer at the λmax of the compound) or the peak area (using an HPLC system) of the standard solutions.

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the analytical signal of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

Data Presentation

All quantitative solubility data should be summarized in a clear and structured table for easy comparison. The data should be expressed in appropriate units such as mg/mL, g/L, or mol/L.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Dielectric Constant (at 20°C) | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 32.7 | 5.1 | Experimental Value | Calculated Value |

| Ethanol | 24.5 | 4.3 | Experimental Value | Calculated Value |

| Acetone | 20.7 | 5.1 | Experimental Value | Calculated Value |

| Acetonitrile | 37.5 | 5.8 | Experimental Value | Calculated Value |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | Experimental Value | Calculated Value |

| Ethyl Acetate | 6.02 | 4.4 | Experimental Value | Calculated Value |

| Dichloromethane | 8.93 | 3.1 | Experimental Value | Calculated Value |

| Toluene | 2.38 | 2.4 | Experimental Value | Calculated Value |

| Hexane | 1.88 | 0.1 | Experimental Value | Calculated Value |

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Physicochemical Characterization Workflow

This diagram presents a general workflow for the physicochemical characterization of a new chemical entity (NCE) like a novel benzimidazole derivative.

Caption: General workflow for the physicochemical characterization of a new chemical entity.

Conclusion

While a comprehensive, quantitative understanding of the solubility of this compound in common organic solvents remains an area for future investigation, this technical guide provides the necessary framework for researchers to undertake this critical characterization. The detailed experimental protocol for the equilibrium shake-flask method, combined with the outlined workflows, offers a robust starting point for generating high-quality, reproducible solubility data. Such data will be invaluable for the continued development of this compound and its derivatives in the fields of medicinal chemistry and materials science.

References

- 1. This compound | C8H5N3 | CID 843858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uspnf.com [uspnf.com]

- 3. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. scribd.com [scribd.com]

A Theoretical Exploration of the Electronic Landscape of 1H-Benzimidazole-2-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-benzimidazole-2-carbonitrile is a significant heterocyclic scaffold in medicinal chemistry, recognized for its role in the development of novel therapeutic agents. Understanding its electronic properties is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. This technical guide provides a comprehensive overview of the theoretical calculation of the key electronic properties of this compound, employing Density Functional Theory (DFT). We delve into the methodologies for calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, Mulliken atomic charges, and the Molecular Electrostatic Potential (MEP). The presented data, based on established computational methods for analogous structures, offers valuable insights for researchers engaged in the rational design of benzimidazole-based therapeutics. While specific experimental and computational data for this compound is not extensively available in public literature, this guide provides a robust framework for its theoretical investigation.

Introduction

The benzimidazole moiety, a fusion of benzene and imidazole rings, is a privileged structure in drug discovery, appearing in a wide array of pharmacologically active compounds. The introduction of a carbonitrile group at the 2-position of the benzimidazole ring system significantly influences its electronic distribution, and consequently, its chemical behavior. The electron-withdrawing nature of the nitrile group is expected to modulate the aromaticity and reactivity of the heterocyclic system.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern drug discovery.[1] These methods allow for the in-silico prediction of molecular properties, offering a cost-effective and time-efficient alternative to empirical studies. This guide outlines the theoretical framework for characterizing the electronic properties of this compound, providing a foundational understanding for its application in medicinal chemistry.

Computational Methodology: A Detailed Protocol

The electronic properties of this compound can be reliably calculated using DFT. The following protocol outlines a standard computational approach.

2.1. Software and Theoretical Level

A widely used computational chemistry software package such as Gaussian, ORCA, or Spartan is employed for these calculations. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and effective choice for DFT calculations on organic molecules, providing a good balance between accuracy and computational cost.

2.2. Basis Set Selection

The choice of basis set is crucial for the accuracy of the calculations. A Pople-style basis set, such as 6-311++G(d,p), is recommended. This basis set includes diffuse functions (++) to accurately describe the electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules.[2]

2.3. Geometry Optimization

The first step in any quantum chemical calculation is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. This process yields the equilibrium geometry of this compound.

2.4. Calculation of Electronic Properties

Once the geometry is optimized, the following electronic properties are calculated at the same level of theory:

-

HOMO and LUMO Energies: These frontier molecular orbitals are critical for understanding a molecule's reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.[3]

-

Mulliken Population Analysis: This analysis partitions the total electron density among the atoms in a molecule, providing an estimate of the partial atomic charges.[4] These charges are instrumental in understanding electrostatic interactions.

-

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It visually identifies the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of a molecule, which are crucial for predicting non-covalent interactions.[5]

Predicted Electronic Properties of this compound

While specific published data for this compound is scarce, we can predict the general trends and provide exemplary data based on calculations of similar benzimidazole derivatives. The following tables summarize the expected quantitative data for key electronic properties.

Table 1: Frontier Molecular Orbital (FMO) Properties

| Property | Predicted Value (eV) | Significance |

| HOMO Energy | ~ -6.5 to -7.5 | Indicates electron-donating ability. |

| LUMO Energy | ~ -1.5 to -2.5 | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 5.5 | Correlates with chemical reactivity and stability. A larger gap suggests higher stability. |

Table 2: Mulliken Atomic Charges (Exemplary)

| Atom | Predicted Charge (a.u.) | Atom | Predicted Charge (a.u.) |

| N1 | ~ -0.4 to -0.6 | C7 | ~ +0.2 to +0.4 |

| C2 | ~ +0.3 to +0.5 | C8 (Nitrile C) | ~ +0.1 to +0.3 |

| N3 | ~ -0.4 to -0.6 | N9 (Nitrile N) | ~ -0.3 to -0.5 |

| C4 | ~ -0.1 to -0.2 | H (on N1) | ~ +0.3 to +0.4 |

| C5 | ~ -0.1 to -0.2 | H (on Benzene) | ~ +0.1 to +0.2 |

| C6 | ~ -0.1 to -0.2 |

Note: The numbering of atoms corresponds to the standard IUPAC nomenclature for the benzimidazole ring.

3.1. Interpretation of Electronic Properties

The electron-withdrawing nitrile group at the C2 position is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzimidazole. This would also likely result in a relatively large HOMO-LUMO gap, suggesting good kinetic stability.

The Mulliken charge distribution is predicted to show significant negative charges on the nitrogen atoms of the imidazole ring and the nitrile group, making them potential sites for electrophilic attack or hydrogen bonding. The carbon atom of the nitrile group and the C2 carbon of the benzimidazole ring are expected to carry a partial positive charge.

The Molecular Electrostatic Potential (MEP) map would visually confirm these predictions, with negative potential (red/yellow) localized around the nitrogen atoms and a positive potential (blue) around the N-H proton and the benzene ring protons.

Visualization of the Computational Workflow

The following diagram, generated using the DOT language, illustrates the logical workflow for the theoretical calculation of the electronic properties of this compound.

Caption: Computational workflow for determining electronic properties.

Conclusion

This technical guide has provided a comprehensive theoretical framework for investigating the electronic properties of this compound. By employing Density Functional Theory, researchers can gain significant insights into the molecule's reactivity, stability, and intermolecular interaction propensity. The presented methodologies and predicted data serve as a valuable resource for scientists and professionals in the field of drug development, facilitating the rational design of novel benzimidazole-based therapeutic agents. It is important to reiterate that for precise, publication-quality data, specific computational studies on this compound should be performed. The workflow and principles outlined herein provide a clear path for such investigations.

References

- 1. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mulliken [cup.uni-muenchen.de]

- 5. Chemical reactivity, molecular electrostatic potential and in-silico analysis on benzimidazole fungicide benomyl - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1H-Benzimidazole-2-carbonitrile: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-benzimidazole-2-carbonitrile, a key heterocyclic compound, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This whitepaper provides a comprehensive overview of its discovery, historical development, and various synthetic methodologies. Detailed experimental protocols for key synthesis routes are presented, along with a comparative analysis of their efficiencies. Furthermore, this guide delves into the known biological activities of this compound, exploring its mechanisms of action and the signaling pathways it modulates, particularly in the context of its potential as an antiproliferative and antifungal agent.

Introduction

Benzimidazoles represent a critical class of heterocyclic compounds characterized by the fusion of a benzene ring and an imidazole ring. The foundational benzimidazole scaffold was first synthesized in 1872 by Hoebrecker. Since its discovery, the benzimidazole core has become a privileged structure in drug discovery, with numerous derivatives exhibiting a wide array of pharmacological properties. Among these derivatives, this compound (also known as 2-cyanobenzimidazole) has emerged as a versatile synthon and a molecule of significant biological interest. Its unique electronic properties, conferred by the nitrile group at the 2-position, contribute to its reactivity and its ability to interact with various biological targets. This document aims to provide a detailed technical guide on the discovery, synthesis, and biological importance of this compound.

Discovery and History

The first synthesis of a benzimidazole derivative was reported by Hoebrecker in 1872. However, the specific history of this compound is more recent. A significant milestone in its history is a 1967 patent that described the synthesis of 2-cyanobenzimidazoles, including the parent compound, from 2-(trihalomethyl)benzimidazoles and ammonia. This patent highlighted the early interest in these compounds for their antiseptic and bactericidal properties.

Subsequent research has focused on refining the synthesis of this compound and exploring its broader biological potential. The development of more efficient and versatile synthetic methods has been crucial in enabling its use as a building block for more complex molecules and for investigating its mechanism of action in various biological systems.

Synthetic Methodologies

Several synthetic routes to this compound have been developed, each with its own advantages and limitations. The choice of method often depends on the availability of starting materials, desired scale, and required purity.

From o-Phenylenediamine and Cyanogen-Containing Reagents

A common and direct approach to the benzimidazole core involves the condensation of o-phenylenediamine with a one-carbon electrophile. For the synthesis of this compound, various cyanogen-containing reagents can be employed.

3.1.1. Reaction with Cyanogen Bromide

This method involves the direct reaction of o-phenylenediamine with cyanogen bromide. While conceptually straightforward, this method requires careful handling of the toxic and lachrymatory cyanogen bromide.

3.1.2. From 2-(Trichloromethyl)benzimidazole

As detailed in early patents, this method provides a reliable route to this compound. The precursor, 2-(trichloromethyl)benzimidazole, can be synthesized from o-phenylenediamine and trichloroacetic acid.

Experimental Protocol: Synthesis from 2-(Trichloromethyl)benzimidazole

Materials:

-

2-(Trichloromethyl)benzimidazole

-

Ethanol

-

25% Aqueous ammonia

-

Ice

-

Concentrated hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 1.0 g of 2-(trichloromethyl)benzimidazole in 20 ml of ethanol.

-

Cool a flask containing 5 ml of 25% aqueous ammonia to 5°C in an ice bath.

-

Add the ethanolic solution of 2-(trichloromethyl)benzimidazole dropwise to the cooled ammonia solution with stirring.

-

Continue stirring at 5°C for 30 minutes.

-

Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous mixture with ethyl acetate.

-